molecular formula C10H14N2O B2430978 2-Methoxy-3-(pyrrolidin-3-yl)pyridine CAS No. 1008112-13-7

2-Methoxy-3-(pyrrolidin-3-yl)pyridine

Cat. No.: B2430978
CAS No.: 1008112-13-7
M. Wt: 178.235
InChI Key: VAMPNXUHXIAMET-UHFFFAOYSA-N
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Description

2-Methoxy-3-(pyrrolidin-3-yl)pyridine is a chemical compound with the molecular formula C10H14N2O It is a pyridine derivative that features a methoxy group at the second position and a pyrrolidinyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine typically involves the reaction of 2-methoxypyridine with a pyrrolidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2-methoxypyridine is reacted with a pyrrolidinyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(pyrrolidin-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-(pyrrolidin-3-yl)pyridine is unique due to the presence of both the methoxy and pyrrolidinyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-methoxy-3-pyrrolidin-3-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-10-9(3-2-5-12-10)8-4-6-11-7-8/h2-3,5,8,11H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMPNXUHXIAMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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